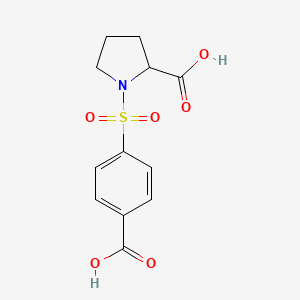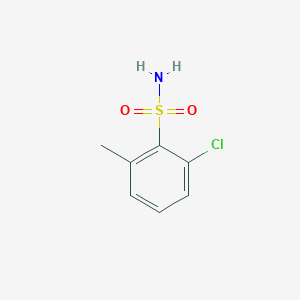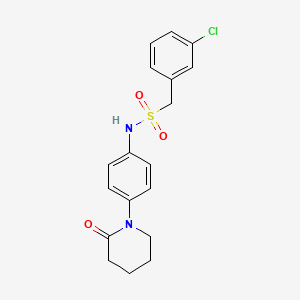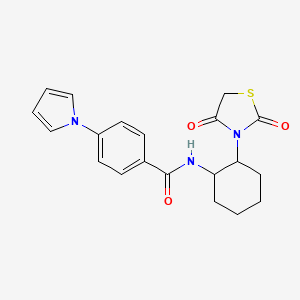
1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of pyrrolidine compounds, like “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons, where different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Acid-catalyzed reactions with phenols have been employed to create new 1-(arylsulfonyl)pyrrolidines, demonstrating a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, reactions involving N-(4,4-diethoxybutyl)sulfonamides have been developed for synthesizing 2-aryl-1-sulfonylpyrrolidines (Smolobochkin et al., 2017).
Chemical Properties and Reactions : Acid-mediated C–N bond cleavage in 1-sulfonylpyrrolidines offers an efficient route towards dibenzoxanthenes, diarylbutanes, and resorcinarenes with a sulfonylamide moiety (Gazizov et al., 2017).
Applications in Organic Synthesis
Catalytic Activity : The compound has shown potential as a catalyst in organic reactions, such as the synthesis of various organic compounds including coumarin-3-carboxylic acid and cinnamic acid derivatives (Zolfigol et al., 2015).
Asymmetric Synthesis : Axially chiral dicarboxylic acids, including those related to 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, have been used in asymmetric Mannich-type reactions, indicating their potential in the synthesis of chiral molecules (Hashimoto et al., 2011).
Biocatalytic Synthesis
- Enantioselective Hydroxylation : The α oxidation of carboxylic acids, including derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, has been explored for the biocatalytic synthesis of enantiomerically pure 2-hydroxy acids (Adam et al., 1998).
Applications in Bioconjugation and Imaging
- Optical Imaging for Cancer Detection : Derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid have been utilized in the development of water-soluble near-infrared dyes for cancer detection, demonstrating their potential in bioconjugation and medical imaging applications (Pham et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds such as 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, have been associated with carbonic anhydrase enzymes (ca1, ca2, ca5a, ca5b, ca9) in humans . These enzymes play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Mode of Action
Sulfonamide derivatives, like 4-sulfamoylbenzoic acid, are known to inhibit carbonic anhydrase enzymes by binding to their active sites
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .
Result of Action
If the compound does inhibit carbonic anhydrase enzymes, it could potentially lead to changes in ph balance and co2 transport in the body .
Propriétés
IUPAC Name |
1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c14-11(15)8-3-5-9(6-4-8)20(18,19)13-7-1-2-10(13)12(16)17/h3-6,10H,1-2,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEDQUATDGICIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)
![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)
![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)




![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B2430293.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2430294.png)
